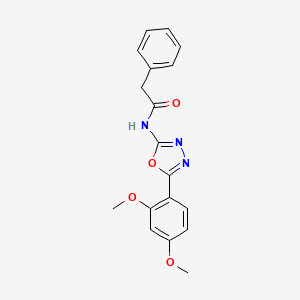

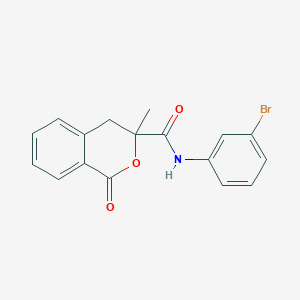

1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

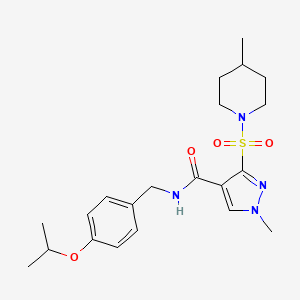

“1-Benzhydryl-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes a pyridin-2-yl group and a benzhydryl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . A common synthetic strategy involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, new amides have been derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a pyridin-2-yl group, and a benzhydryl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

The chemical reactions involving this compound likely depend on the specific functional groups present in the molecule. For instance, the pyrrolidine ring can undergo various reactions, including ring-opening reactions .Scientific Research Applications

Molecular Interaction Studies

Association with Hydrogen Bonding Counterparts : Studies on N-(pyridin-2-yl),N'-R(1)-ureas revealed insights into their association with 2-amino-1,8-naphthyridines and benzoates. This research highlighted the classical substituent effect on the association and the breaking of intramolecular hydrogen bonds as a prerequisite for complex formation. Quantum Topology of Atoms in Molecules (QTAIM) calculations were used to elucidate hydrogen bonding within complexes, with X-ray diffraction confirming structures in the crystalline state (Ośmiałowski et al., 2013).

Synthesis and Chemical Properties

Stereoselective Synthesis : The stereoselective synthesis of active metabolites for potent PI3 kinase inhibitors was explored, demonstrating the synthesis and stereochemical determination of complex urea derivatives. This research contributes to the understanding of synthesizing stereospecific compounds for pharmaceutical applications (Chen et al., 2010).

Catalysis : A novel phenylpyrrolidine-based urea catalyst showed potent catalytic activity for the asymmetric Michael addition of thiols to β-nitrostyrenes. This work highlights the importance of urea derivatives in catalyzing stereoselective reactions (Kawazoe et al., 2015).

Material Science and Corrosion Inhibition

Corrosion Inhibition : Urea-derived Mannich bases were synthesized and examined as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. This research is significant for developing new, cost-effective corrosion inhibitors with high efficiency and low toxicity (Jeeva et al., 2015).

Biological Applications

Anticonvulsant Activity : Studies on benzhydrylureas and their derivatives have shown significant anticonvulsant activity, contributing to the search for new therapeutic agents for epilepsy and other seizure disorders. This research demonstrates the potential of urea derivatives in medicinal chemistry for developing new drugs (Tignibidina et al., 1994).

properties

IUPAC Name |

1-benzhydryl-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O/c28-23(25-20-14-16-27(17-20)21-13-7-8-15-24-21)26-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-13,15,20,22H,14,16-17H2,(H2,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYIHNSXBCUOFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)

![Lithium;(4S)-5-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B2771404.png)

![N-(sec-butyl)-3-[1-{[2-(diethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2771407.png)

![3-(methylsulfanyl)-4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2771412.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2771413.png)

![methyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2771414.png)